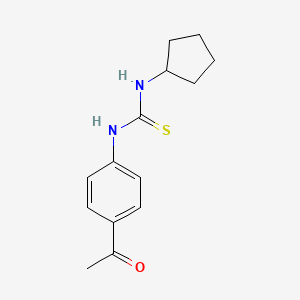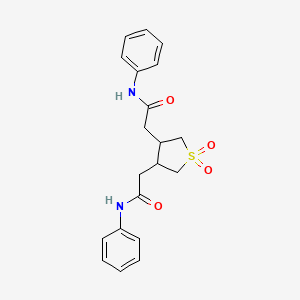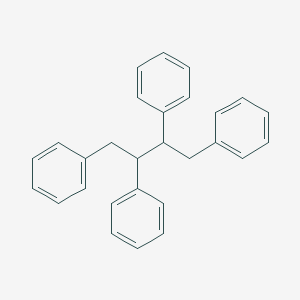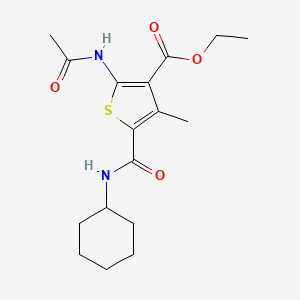![molecular formula C18H18N4OS2 B11089981 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11089981.png)
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the preparation of 5-anilino-1,3,4-thiadiazole.
Formation of Intermediate: The intermediate compound is formed by reacting 5-anilino-1,3,4-thiadiazole with 2-chloroacetyl chloride.
Final Product: The final step involves the reaction of the intermediate with 2,5-dimethylaniline to yield the desired compound.
The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the thiadiazole ring can be modified with different substituents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.
Medicine: The compound has been evaluated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways . The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide can be compared with other thiadiazole derivatives, such as:
These compounds share the thiadiazole core structure but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C18H18N4OS2 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H18N4OS2/c1-12-8-9-13(2)15(10-12)20-16(23)11-24-18-22-21-17(25-18)19-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21)(H,20,23) |
InChI Key |
OPESNPUXMOGDSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(3-[2-(4-fluorophenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11089906.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B11089912.png)
![1-(4-chlorophenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11089916.png)
![3-Bromo-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B11089919.png)




![(3Z)-5-bromo-3-{[4-(pentyloxy)phenyl]imino}-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11089964.png)
![3-(2,2-diethoxyethylsulfanyl)-7-(3-methylphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11089966.png)
![5-{(E)-2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]ethenyl}-2-methoxyphenol](/img/structure/B11089967.png)
![2-chloro-N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11089971.png)
![5-chloro-2-{5-[(Z)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11089988.png)
